N-methyl-2H-1,3-benzodioxole-5-sulfonamide
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Overview
Description
N-methyl-2H-1,3-benzodioxole-5-sulfonamide is a chemical compound with the molecular formula C8H9NO4S. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2H-1,3-benzodioxole-5-sulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-benzodioxole with methylamine and sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2H-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-methyl-2H-1,3-benzodioxole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2H-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacks the sulfonamide group.
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another derivative with different functional groups and biological activities.
Methyl N-(2H-1,3-benzodioxole-5-carbonyl)leucinate: A compound with a similar core structure but different substituents.
Uniqueness
N-methyl-2H-1,3-benzodioxole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it valuable in various research applications, particularly in the study of enzyme inhibition and drug development .
Properties
Molecular Formula |
C8H9NO4S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
N-methyl-1,3-benzodioxole-5-sulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-9-14(10,11)6-2-3-7-8(4-6)13-5-12-7/h2-4,9H,5H2,1H3 |
InChI Key |
BKVUJSYYAGYIBC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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